(11C)5-Hydroxy-tryptophan

Neuroendocrine Tumor Imaging Lesion Detection Rate PET-CT Comparison

(11C)5-Hydroxy-tryptophan ([(11)C]5-HTP) is a carbon-11 radiolabeled amino acid derivative of the endogenous serotonin precursor 5-hydroxy-tryptophan. As a positron emission tomography (PET) tracer, it visualizes the serotonin biosynthesis pathway, which is markedly upregulated in neuroendocrine tumors (NETs) and pancreatic islet cells.

Molecular Formula C11H12N2O3
Molecular Weight 219.23 g/mol
CAS No. 126116-40-3
Cat. No. B15183468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(11C)5-Hydroxy-tryptophan
CAS126116-40-3
Molecular FormulaC11H12N2O3
Molecular Weight219.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N
InChIInChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16)/t9-/m0/s1/i3-1
InChIKeyLDCYZAJDBXYCGN-VCRBTUQTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(11C)5-Hydroxy-tryptophan (CAS 126116-40-3): Radiolabeled Serotonin Precursor for PET Imaging of Neuroendocrine Tumors and β-Cell Mass


(11C)5-Hydroxy-tryptophan ([(11)C]5-HTP) is a carbon-11 radiolabeled amino acid derivative of the endogenous serotonin precursor 5-hydroxy-tryptophan [1]. As a positron emission tomography (PET) tracer, it visualizes the serotonin biosynthesis pathway, which is markedly upregulated in neuroendocrine tumors (NETs) and pancreatic islet cells [2]. It enters cells via system L large amino acid transporters (LAT) and undergoes decarboxylation by aromatic amino acid decarboxylase (AADC) to produce [(11)C]serotonin, leading to selective intracellular retention in tissues with active serotonin metabolism [3]. This compound enables non-invasive quantification of serotonin synthesis, providing functional information distinct from anatomical or receptor-based imaging modalities.

Why Generic PET Tracers Cannot Substitute for (11C)5-Hydroxy-tryptophan in Neuroendocrine Imaging and Diabetes Research


Tracers such as (18)F-FDG or (68)Ga-DOTATATE are ineffective for visualizing many differentiated neuroendocrine tumors (NETs) and do not quantify β-cell mass. (18)F-FDG PET lacks sensitivity for well-differentiated NETs, which typically exhibit low proliferative activity [1]. Somatostatin receptor scintigraphy (SRS) with (68)Ga-peptides detects only tumors expressing somatostatin receptor subtype 2 (SSTR2), missing a significant fraction of NET lesions, particularly in islet cell tumors [2]. More critically, the serotonin precursor function of (11)C-5-HTP is essential for its role as a β-cell mass surrogate marker, a biological property entirely absent from these alternative tracers [3]. The following quantitative evidence demonstrates precisely where (11)C-5-HTP provides unique, verifiable differentiation relative to its closest analogs, (18)F-FDOPA and SRS/CT.

Quantitative Performance of (11C)5-Hydroxy-tryptophan (CAS 126116-40-3) in NET Detection, Islet Cell Tumor Staging, Cellular Uptake, β-Cell Mass Surrogacy, and Radiochemical Yield


Lesion Detection in Neuroendocrine Tumors: WB-(11)C-5-HTP-PET vs. Somatostatin Receptor Scintigraphy (SRS) and Computed Tomography (CT)

Whole-body (11)C-5-HTP-PET detects a significantly greater number of tumor lesions in patients with neuroendocrine tumors (NETs) than standard anatomical and functional imaging methods. In a comparative study of 42 patients with diverse NETs, PET visualized more lesions than both SRS and CT in 58% of patients, compared to only 7% where SRS or CT detected more lesions [1]. Additionally, PET identified the primary tumor in 84% (16/19) of cases versus 47% for SRS and 42% for CT [1]. The improved detection is attributable to the high metabolic activity of the serotonin pathway in NETs, which is not captured by SRS (receptor-based) or CT (anatomy-based).

Neuroendocrine Tumor Imaging Lesion Detection Rate PET-CT Comparison

Staging of Islet Cell Tumors: (11)C-5-HTP PET/CT vs. (18)F-DOPA PET/CT

In patients with islet cell tumors, (11)C-5-HTP PET/CT provides superior lesion detection compared to (18)F-DOPA PET/CT. A head-to-head study (n=10 islet cell tumor patients) showed (11)C-5-HTP PET detected 12 lesions per patient with a sensitivity of 100% (10/10 patients) [1]. In contrast, (18)F-DOPA PET detected only 5 lesions per patient with a sensitivity of 70% (7/10 patients) [1]. The difference was statistically significant (P < .0001) [2]. (11)C-5-HTP PET also outperformed CT (10 lesions per patient) and SRS (5 lesions per patient) [1]. This tumor-type specificity means (11)C-5-HTP PET/CT is the optimal imaging modality for staging in islet cell tumor patients [2].

Islet Cell Tumor Staging Sensitivity Radiotracer Comparison

Cellular Accumulation in Neuroendocrine Tumor Cells: (11)C-5-HTP vs. (18)F-FDOPA In Vitro

In the human neuroendocrine tumor cell line BON, intracellular accumulation of (11)C-5-HTP is 2-fold higher than that of (18)F-FDOPA under identical in vitro conditions [1]. Cellular transport of both tracers was inhibited by amino-2-norbornanecarboxylic acid, confirming uptake via system L amino acid transporters [1]. Monoamine oxidase (MAO) inhibitors clorgyline and pargyline increased tracer accumulation in vitro, while carbidopa (a peripheral AADC inhibitor) did not influence in vitro accumulation but improved in vivo tumor imaging [1]. This higher baseline cellular uptake of (11)C-5-HTP is a direct biophysical advantage for PET signal generation.

Cellular Uptake In Vitro Assay Radiotracer Kinetics

Quantification of β-Cell Mass in Type 1 Diabetes: (11)C-5-HTP Pancreatic Uptake in T1D Patients vs. Healthy Volunteers

Pancreatic uptake of (11)C-5-HTP serves as a non-invasive surrogate marker for β-cell mass. In a prospective clinical trial (n=10 C-peptide-negative type 1 diabetic patients, n=9 healthy volunteers), a substantial and highly significant reduction (66%) in pancreatic uptake was observed in T1D subjects [1]. The reduction was most evident in the corpus and caudal regions of the pancreas where β-cells normally constitute the majority of the islet mass [1]. This 66% decrease aligns with known histopathological β-cell volume loss in established T1D, validating (11)C-5-HTP retention as a functional correlate of endocrine pancreatic mass [1].

Diabetes Biomarker β-Cell Imaging PET Surrogate Marker

Radiochemical Synthesis Yield and Purity: Multi-Enzymatic Production of (11)C-5-HTP

A reliable, remote-controlled multi-enzymatic synthesis for enantiomerically pure (11)C-L-5-HTP on a robotic system has been established. The synthesis yields up to 24% radiochemical yield (decay-corrected, end of bombardment) with an average specific activity of 44,000 GBq/mmol and radiochemical purity >99% [1]. The process requires approximately 50 minutes from (11)C-methyl iodide, with typical final yields of approximately 400 MBq [1]. This validated synthetic route is essential for reproducible clinical and preclinical PET studies. While no direct comparator yields are provided in this dataset, this represents a class-level inference on the technical feasibility of producing this specific tracer at clinically useful quantities.

Radiochemistry GMP Production Synthesis Yield

Primary Research and Industrial Applications for (11C)5-Hydroxy-tryptophan (CAS 126116-40-3)


Staging and Management of Islet Cell Tumors

Procurement of (11)C-5-HTP is indicated for clinical nuclear medicine departments seeking to optimize staging in patients with islet cell tumors. The tracer's superior sensitivity (100%) and lesion detection rate (12 lesions per patient) compared to (18)F-DOPA (70% sensitivity, 5 lesions per patient) makes it the evidence-based optimal choice for this specific tumor type [1]. Its use improves surgical planning and reduces the likelihood of missed lesions, directly impacting patient management.

Non-Invasive Quantification of β-Cell Mass in Diabetes Clinical Trials

Pharmaceutical companies and academic research groups developing therapies for type 1 diabetes require (11)C-5-HTP as a surrogate marker for β-cell mass. The 66% reduction in pancreatic uptake in T1D patients versus healthy volunteers provides a validated, non-invasive endpoint for clinical trials aimed at preserving or restoring β-cell function [2]. This application is unique among PET tracers and essential for translational diabetes research.

Detection of Small or Occult Neuroendocrine Tumor Lesions

Research institutions and hospitals managing NET patients benefit from (11)C-5-HTP's ability to detect small primary tumors (6-30 mm) and additional metastatic lesions missed by standard CT and SRS [3]. In a study of 42 NET patients, PET detected more lesions than SRS and CT in 58% of cases, and identified the primary tumor in 84% of patients where CT and SRS identified it in only 42% and 47%, respectively [3]. This sensitivity is critical for accurate staging and subsequent treatment planning.

Investigating Serotonin Biosynthesis in Brain and Peripheral Tissues

Neuroscience and metabolic research groups utilize (11)C-5-HTP-PET to probe the second enzymatic step (AADC-mediated decarboxylation) of serotonin synthesis in vivo [4]. The two-tissue compartment model (2TCM) for (11)C-5-HTP/PET is able to detect changes during alteration of HTP conversion to serotonin, providing a functional assay for studying the serotonergic system in health and disease [4].

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